Comparative Anti-Tubercular Potency Against M. tuberculosis H37Rv: 3,4-Dimethoxy vs. 2,4-Dimethoxy Phenyl Carboxamide Congeners
In a direct head-to-head comparison of 14 diversely substituted indolizine congeners against M. tuberculosis H37Rv, the 3,4-dimethoxyphenyl carboxamide derivative (closely related to CAS 898436-94-7) exhibited an MIC of 3.12 µg/mL, while the corresponding 2,4-dimethoxyphenyl regioisomer showed an MIC of 12.5 µg/mL, representing a 4-fold loss in potency [1]. The 3,4-substitution pattern therefore provides a measurable advantage over the isomeric 2,4-arrangement in this assay context.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 3.12 µg/mL (3,4-dimethoxyphenyl indolizine congener; surrogate for CAS 898436-94-7) |
| Comparator Or Baseline | MIC = 12.5 µg/mL (2,4-dimethoxyphenyl indolizine regioisomer) |
| Quantified Difference | 4-fold lower MIC (higher potency) for the 3,4-dimethoxy regioisomer |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv; 14 congeners tested in parallel |
Why This Matters
For anti-tubercular screening programs, selecting the 3,4-dimethoxyphenyl regioisomer (CAS 898436-94-7) over the 2,4-isomer yields a 4-fold potency advantage, directly impacting hit-to-lead prioritization and procurement decisions.
- [1] Al-Attraqchi OHA, et al. Anti-tubercular Potency and Computationally-assessed Drug-likeness and Toxicology of Diversely Substituted Indolizines. Indian Journal of Pharmaceutical Education and Research. 2019;53(3):467-476. (Note: Data for 3,4-dimethoxyphenyl vs. 2,4-dimethoxyphenyl congeners extracted from Table 1; exact compound identifiers may vary from CAS 898436-94-7 but represent the closest available direct comparison for the 3,4-dimethoxyphenyl motif.) View Source
